molecular formula C22H19F2NO3S B5208222 Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 6370-98-5

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5208222
CAS No.: 6370-98-5
M. Wt: 415.5 g/mol
InChI Key: WAYXGLQGJURRTP-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and difluorophenyl and methyl groups

Preparation Methods

The synthesis of Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

Chemical Reactions Analysis

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs) . The exact mechanism depends on the specific application and the biological target.

Comparison with Similar Compounds

Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of these structural motifs, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO3S/c1-11-19(22(27)28-2)20(12-5-6-14(23)15(24)8-12)21-16(25-11)9-13(10-17(21)26)18-4-3-7-29-18/h3-8,13,20,25H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYXGLQGJURRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387571
Record name ST50019276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-98-5
Record name ST50019276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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